![molecular formula C19H19N2O+ B14292521 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium CAS No. 116364-36-4](/img/structure/B14292521.png)
9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are characterized by a fused ring system containing both pyridine and carbazole moieties. The presence of multiple methyl groups and a hydroxy functional group contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can be subjected to cyclization reactions using strong acids or bases as catalysts. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions: 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential interactions with biomolecules. Studies have investigated its binding affinity to proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic properties. Research has focused on their anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with specific molecular targets makes it a valuable lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the aromatic ring system allows for π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, as it can participate in electron transfer processes within cells.
類似化合物との比較
9-Hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole: This compound shares a similar core structure but differs in the number and position of methyl groups.
9-Methoxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium: The presence of a methoxy group instead of a hydroxy group alters its chemical properties and reactivity.
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Although structurally different, this compound exhibits similar antioxidant properties.
Uniqueness: 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium is unique due to its specific arrangement of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
116364-36-4 |
|---|---|
分子式 |
C19H19N2O+ |
分子量 |
291.4 g/mol |
IUPAC名 |
2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol |
InChI |
InChI=1S/C19H18N2O/c1-10-7-13(22)8-15-17-11(2)16-9-21(4)6-5-14(16)12(3)19(17)20-18(10)15/h5-9,22H,1-4H3/p+1 |
InChIキー |
DECJVFHKYGMHRS-UHFFFAOYSA-O |
正規SMILES |
CC1=CC(=CC2=C1NC3=C2C(=C4C=[N+](C=CC4=C3C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


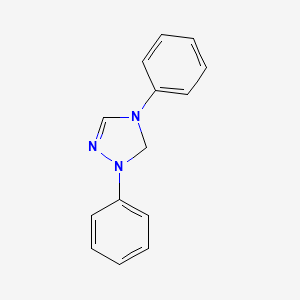
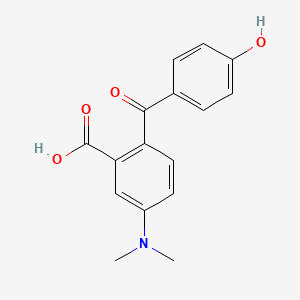
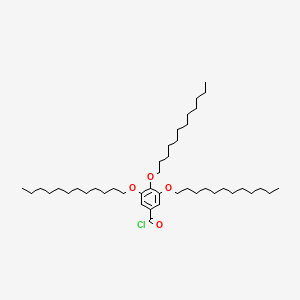
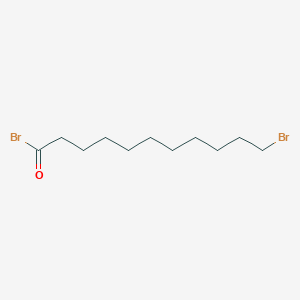
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
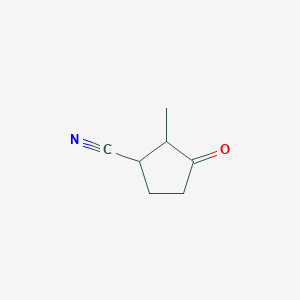
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
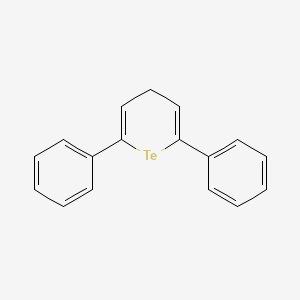
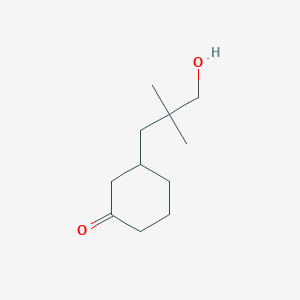
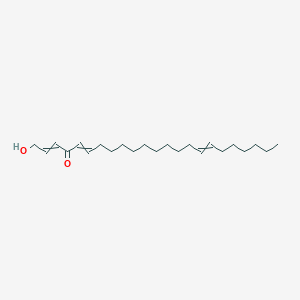
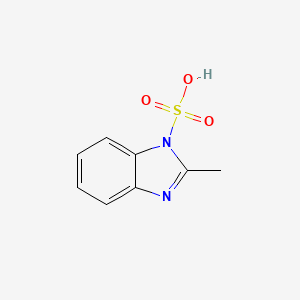

![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
